Cas no 2034411-44-2 (3-2-(5-chlorothiophen-2-yl)-2-methoxyethyl-1-2-(trifluoromethyl)phenylurea)

3-2-(5-Chlorothiophen-2-yl)-2-methoxyethyl-1-2-(trifluoromethyl)phenylurea is a specialized urea derivative featuring a chlorothiophene and trifluoromethylphenyl moiety. Its unique structure confers potential advantages in agrochemical or pharmaceutical applications, particularly as an intermediate or active ingredient. The chlorothiophene group enhances reactivity and binding affinity, while the trifluoromethylphenyl moiety contributes to metabolic stability and lipophilicity. The methoxyethyl linker may improve solubility and pharmacokinetic properties. This compound is of interest for its potential selectivity and efficacy in targeted interactions, making it a candidate for further research in crop protection or medicinal chemistry. Handling requires standard laboratory precautions due to its synthetic complexity and reactive functional groups.
3-2-(5-chlorothiophen-2-yl)-2-methoxyethyl-1-2-(trifluoromethyl)phenylurea structure
2034411-44-2 structure
Product Name:3-2-(5-chlorothiophen-2-yl)-2-methoxyethyl-1-2-(trifluoromethyl)phenylurea
CAS No:2034411-44-2
MF:C15H14ClF3N2O2S
MW:378.797071933746
CID:5350580
Update Time:2025-05-21

3-2-(5-chlorothiophen-2-yl)-2-methoxyethyl-1-2-(trifluoromethyl)phenylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea
    • 1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea
    • 3-2-(5-chlorothiophen-2-yl)-2-methoxyethyl-1-2-(trifluoromethyl)phenylurea
    • Inchi: 1S/C15H14ClF3N2O2S/c1-23-11(12-6-7-13(16)24-12)8-20-14(22)21-10-5-3-2-4-9(10)15(17,18)19/h2-7,11H,8H2,1H3,(H2,20,21,22)
    • InChI Key: HOUZBJSNHKALQC-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(CNC(NC2C=CC=CC=2C(F)(F)F)=O)OC)S1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 428
  • XLogP3: 3.9
  • Topological Polar Surface Area: 78.6

3-2-(5-chlorothiophen-2-yl)-2-methoxyethyl-1-2-(trifluoromethyl)phenylurea Pricemore >>

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Additional information on 3-2-(5-chlorothiophen-2-yl)-2-methoxyethyl-1-2-(trifluoromethyl)phenylurea

Recent Advances in the Study of 3-2-(5-chlorothiophen-2-yl)-2-methoxyethyl-1-2-(trifluoromethyl)phenylurea (CAS: 2034411-44-2)

The compound 3-2-(5-chlorothiophen-2-yl)-2-methoxyethyl-1-2-(trifluoromethyl)phenylurea (CAS: 2034411-44-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a chlorothiophene moiety and a trifluoromethylphenylurea group, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in disease models.

One of the key areas of investigation has been the compound's role as a modulator of specific biological pathways. Preliminary data suggest that it may interact with protein targets involved in inflammatory and oncogenic processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a kinase implicated in tumor progression, with an IC50 value in the nanomolar range. The study further highlighted its selectivity profile, which could minimize off-target effects in clinical settings.

In addition to its potential as a therapeutic agent, researchers have also explored the synthetic routes and structural derivatives of 2034411-44-2. A recent publication in Organic & Biomolecular Chemistry detailed an efficient, scalable synthesis of the compound, emphasizing the use of green chemistry principles to reduce environmental impact. The authors reported a high yield (over 80%) and excellent purity, which are critical for large-scale production and subsequent preclinical studies.

Another noteworthy development is the investigation of the compound's pharmacokinetic properties. A 2024 study in Drug Metabolism and Disposition evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles in rodent models. The results indicated favorable oral bioavailability and a half-life conducive to once-daily dosing, addressing one of the common challenges in drug development. However, the study also identified potential metabolic liabilities, such as susceptibility to cytochrome P450-mediated oxidation, which may require further structural optimization.

Beyond its pharmacological applications, 2034411-44-2 has also been explored as a tool compound in chemical biology. Its ability to selectively label certain protein targets has enabled researchers to map protein-protein interactions and signaling networks with high precision. A recent Nature Chemical Biology paper described its use in proximity labeling experiments, which revealed novel interactors of a key cancer-related protein. These findings could open new avenues for target discovery and validation.

In conclusion, the growing body of research on 3-2-(5-chlorothiophen-2-yl)-2-methoxyethyl-1-2-(trifluoromethyl)phenylurea underscores its multifaceted potential in drug discovery and chemical biology. While significant progress has been made in understanding its biological activity and optimizing its properties, further studies are needed to fully realize its therapeutic promise. Future directions may include clinical trials for specific indications, as well as the development of next-generation analogs with improved efficacy and safety profiles.

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